1-(4-Methoxy-3-methylphenyl)ethanone, also known as p-Acetyl-m-cresyl methyl ether, finds use as a reference standard in scientific research. Due to its well-defined chemical structure and properties, it serves as a benchmark for analytical techniques like chromatography and spectroscopy. Researchers can compare the data obtained from their test samples with the known characteristics of 1-(4-Methoxy-3-methylphenyl)ethanone to identify and quantify similar compounds present in their research [].
The presence of functional groups like the carbonyl (C=O) and methoxy (CH3O) moieties in 1-(4-Methoxy-3-methylphenyl)ethanone makes it a valuable compound for spectroscopic studies. Researchers can employ techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to understand the molecule's structure and electronic properties at the atomic level. This information can be crucial in various fields of research, including organic chemistry, material science, and drug discovery [].
1-(4-Methoxy-3-methylphenyl)ethanone, also known as 4-methoxyacetophenone, is an organic compound with the molecular formula and a molecular weight of approximately 164.20 g/mol. This compound belongs to the class of acetophenones, which are characterized by a phenyl group attached to a carbonyl group. The structure consists of a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the aromatic ring, influencing its chemical properties and reactivity .
Research indicates that 1-(4-Methoxy-3-methylphenyl)ethanone exhibits various biological activities:
Several methods exist for synthesizing 1-(4-Methoxy-3-methylphenyl)ethanone:
1-(4-Methoxy-3-methylphenyl)ethanone finds applications in various fields:
Interaction studies involving 1-(4-Methoxy-3-methylphenyl)ethanone have focused on its potential interactions with biological targets:
Several compounds share structural similarities with 1-(4-Methoxy-3-methylphenyl)ethanone. Here are some comparable compounds along with their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Methoxyacetophenone | C₉H₁₀O₂ | Lacks the methyl group at the 3-position |
4-Acetylmethoxybenzene | C₉H₁₀O₂ | Contains an acetyl group instead of a methyl |
1-(4-Methylphenyl)ethanone | C₉H₁₀O | No methoxy group; only has methyl substitution |
1-(2-Hydroxy-4-methoxyphenyl)ethanone | C₉H₁₁O₃ | Contains a hydroxyl group instead of methyl |
The uniqueness of 1-(4-Methoxy-3-methylphenyl)ethanone lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to these similar compounds.
Irritant